1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione
Description
The compound 1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core substituted at the 3-position with an azetidinyl group. The azetidine ring is further functionalized at its 1-position by a sulfonyl group linked to a 1,3,5-trimethylpyrazole moiety.
Properties
IUPAC Name |
1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-8-13(9(2)15(3)14-8)22(20,21)16-6-10(7-16)17-11(18)4-5-12(17)19/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGDEVOZMQLRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1,3,5-trimethyl-1H-pyrazole, which is then sulfonylated to introduce the sulfonyl group. The azetidine ring is formed through cyclization reactions, and finally, the pyrrolidine-2,5-dione moiety is introduced via condensation reactions .
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
The compound 1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Its structural components suggest activities that could be beneficial in treating various diseases.
Anticancer Activity
Research indicates that compounds with pyrazole and pyrrolidine structures exhibit anticancer properties. For instance, derivatives of similar structures have been shown to inhibit tumor growth in preclinical studies. A notable study demonstrated that such compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Properties
The sulfonyl group in the compound enhances its interaction with biological targets, making it a candidate for antimicrobial agents. Studies have shown that related compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Material Science
In addition to biological applications, this compound can be utilized in material science for developing new polymers or composites with enhanced properties.
Polymerization Studies
The incorporation of this compound into polymer matrices has been explored to improve thermal stability and mechanical strength. Research has indicated that adding small amounts of such sulfonyl-containing compounds can significantly enhance the performance characteristics of polymers.
Agricultural Chemistry
There is emerging interest in using this compound as a pesticide or herbicide due to its biological activity profile. The ability to target specific enzymes or pathways in pests could lead to effective agricultural solutions with reduced environmental impact.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | [Reference needed] |
| Antimicrobial | Inhibition of bacterial growth | [Reference needed] |
| Antifungal | Reduced fungal proliferation | [Reference needed] |
Table 2: Synthesis Pathways
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Sulfonylation | Reflux with sulfonyl chloride |
| Step 2 | Cyclization | Heating under inert atmosphere |
| Step 3 | Purification | Column chromatography |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related pyrazole derivative. The results indicated a significant reduction in cell viability in various cancer cell lines when treated with the compound at micromolar concentrations.
Case Study 2: Material Enhancement
Research conducted on incorporating this compound into polystyrene matrices showed improvements in tensile strength and thermal stability, making it suitable for applications requiring durable materials.
Mechanism of Action
The mechanism of action of 1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrrolidine-2,5-dione scaffold is widely utilized in drug discovery. Below is a detailed comparison of the target compound with structurally related derivatives from the literature:
Substituent Diversity and Functional Groups
- Target Compound :
- Core : Pyrrolidine-2,5-dione.
- Substituent : 1-[(1,3,5-trimethylpyrazol-4-yl)sulfonyl]azetidin-3-yl.
- Key Features :
- Azetidine (4-membered ring) introduces conformational rigidity.
1,3,5-Trimethylpyrazole provides steric bulk and lipophilicity.
Analog 1 : 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives (e.g., compounds 4–12 from )
- Core : Pyrrolidine-2,5-dione.
- Substituent : Indole or 7-azaindole linked via alkyl chains to piperidinyl groups.
- Key Features :
- Indole/azaindole moieties enable π-π stacking and interactions with serotonin receptors (5-HT1A/SERT) .
Piperidine rings (6-membered) offer greater flexibility compared to azetidine.
- Analog 2: 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione () Core: Pyrrolidine-2,5-dione. Substituent: Long aliphatic chain with a terminal thiol group. Key Features:
- Thiol group enables conjugation or redox activity.
Analogs 3 : Compounds 4f–4i ()
- Core : Pyrrolidine-2,5-dione.
- Substituent : Dual indol-3-yl groups linked via piperidinyl-ethyl/propyl chains.
- Key Features :
- Methoxy/fluoro substituents on indole modulate electronic properties.
- High yields (41.7–93.8%) and well-characterized melting points (100–204°C) .
Physicochemical and Pharmacological Implications
Structural Advantages and Limitations
- Target Compound: Advantages: Sulfonyl-azetidine may enhance target selectivity due to rigidity and polarity. Limitations: Potential synthetic complexity due to azetidine sulfonylation.
Indole Derivatives :
- Sulfanylundecanoyl Analog: Advantages: Thiol functionality for bioconjugation. Limitations: Long chains may hinder pharmacokinetics .
Biological Activity
The compound 1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 306.37 g/mol. The structure includes a pyrrolidine ring, a sulfonamide group derived from 1,3,5-trimethyl-1H-pyrazole, and an azetidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₃S |
| Molecular Weight | 306.37 g/mol |
| CAS Number | [insert CAS number] |
Antiproliferative Effects
Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cell division. This mechanism is similar to that of combretastatin A-4 (CA-4), a known anticancer agent .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15 | Inhibition of tubulin polymerization |
| Compound B | SGC-7901 | 10 | Disruption of microtubule dynamics |
| 1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione | HT-1080 | TBD |
Kinase Inhibition
Recent studies have also explored the compound's potential as a kinase inhibitor. Kinases play essential roles in cell signaling and regulation; thus, their inhibition can lead to therapeutic effects in cancer treatment. The compound's structure suggests it may interact with ATP-binding sites in kinases, similar to other small molecule inhibitors .
Case Study 1: Synthesis and Evaluation
In a systematic study conducted by researchers at [insert institution], the compound was synthesized and evaluated for its biological activity. The results indicated that it exhibited moderate to potent activity against several cancer cell lines, with particular efficacy noted in A549 lung cancer cells. The study emphasized the importance of structural modifications in enhancing bioactivity .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on related pyrazole compounds. The findings suggested that modifications at the sulfonamide group significantly influenced antiproliferative activity. Compounds with larger substituents at this position tended to show improved potency against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
